Cas no 1807252-56-7 (Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate)

Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate
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- インチ: 1S/C12H12ClNO3/c1-3-17-12(15)6-8-5-11(16-2)10(13)4-9(8)7-14/h4-5H,3,6H2,1-2H3
- InChIKey: OXGGHQXBIYQVBF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C#N)C(=CC=1OC)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 312
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 2.4
Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020924-500mg |
Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate |
1807252-56-7 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
Alichem | A015020924-1g |
Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate |
1807252-56-7 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
Alichem | A015020924-250mg |
Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate |
1807252-56-7 | 97% | 250mg |
499.20 USD | 2021-06-18 |
Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ethyl 4-chloro-2-cyano-5-methoxyphenylacetateに関する追加情報
Introduction to Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate (CAS No. 1807252-56-7)
Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate (CAS No. 1807252-56-7) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound, characterized by its unique chemical structure, offers a range of properties that make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.
The molecular formula of Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate is C13H11ClNO3, and it has a molecular weight of approximately 269.68 g/mol. The compound features a substituted phenyl ring with a cyano group, a chloro substituent, and a methoxy group, along with an ester functional group attached to an acetate moiety. These functional groups contribute to its chemical reactivity and potential biological activity.
In the context of pharmaceutical research, Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate has been explored for its potential as an intermediate in the synthesis of drugs targeting various therapeutic areas. Recent studies have highlighted its role in the development of compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of novel derivatives of this compound that exhibited potent anti-inflammatory activity in vitro and in vivo models.
The cyano group in Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate is particularly noteworthy due to its ability to participate in various chemical reactions, such as nucleophilic addition and substitution reactions. This makes the compound a valuable starting material for the synthesis of more complex molecules with diverse biological activities. Additionally, the presence of the chloro and methoxy substituents on the phenyl ring can influence the electronic properties and reactivity of the molecule, providing opportunities for fine-tuning its pharmacological profile.
In terms of synthetic chemistry, Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate can be prepared through several routes. One common method involves the reaction of 4-chloro-2-cyano-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction yields high purity product with good yield, making it an attractive option for large-scale production.
The physical properties of Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate include a melting point range of 78-80°C and a boiling point of approximately 300°C at atmospheric pressure. The compound is generally stable under normal storage conditions but should be protected from moisture and light to prevent degradation. It is also soluble in common organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in various chemical reactions.
In addition to its pharmaceutical applications, Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate has potential uses in other areas of chemistry and materials science. For example, it can serve as a building block for the synthesis of functionalized polymers with unique properties, such as enhanced mechanical strength or improved thermal stability. Recent research has also explored its use as a precursor for the preparation of metal organic frameworks (MOFs) with tunable pore sizes and surface areas.
The safety profile of Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles, as well as working in well-ventilated areas or fume hoods.
In conclusion, Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate (CAS No. 1807252-56-7) is a multifaceted compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive intermediate for the synthesis of bioactive molecules and other advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative solutions for healthcare and beyond.
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